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Compound of Interest

Compound Name: N-(3-Sulfopropyl)-L-alanine

Cat. No.: B15158067 Get Quote

Spectroscopic Profile of N-(3-Sulfopropyl)-L-
alanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for N-(3-
Sulfopropyl)-L-alanine, a derivative of the amino acid L-alanine. Due to the limited availability

of direct experimental spectra for this specific compound in public databases, this document

presents a comprehensive analysis based on the known spectroscopic characteristics of its

constituent moieties: L-alanine and N-alkylsulfonic acids. This guide is intended to serve as a

reference for the identification and characterization of N-(3-Sulfopropyl)-L-alanine and similar

compounds.

Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for N-(3-Sulfopropyl)-L-alanine. These predictions

are derived from the analysis of structurally related compounds.

Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for N-(3-Sulfopropyl)-L-alanine
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Protons
Predicted Chemical
Shift (ppm)

Multiplicity
Coupling Constant
(J) in Hz

Hα (Alanine) 3.5 - 3.8 Quartet ~7

Hβ (Alanine, CH₃) 1.4 - 1.6 Doublet ~7

H1' (Propyl) 3.0 - 3.3 Triplet ~7

H2' (Propyl) 1.9 - 2.2 Multiplet ~7

H3' (Propyl) 2.8 - 3.1 Triplet ~7

Note: Chemical shifts are referenced to a standard (e.g., TMS) and can be influenced by the

solvent, pH, and temperature.

Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for N-(3-Sulfopropyl)-L-alanine

Carbon Predicted Chemical Shift (ppm)

C=O (Carboxyl) 175 - 180

Cα (Alanine) 50 - 55

Cβ (Alanine, CH₃) 15 - 20

C1' (Propyl) 45 - 50

C2' (Propyl) 25 - 30

C3' (Propyl) 50 - 55

Note: These are approximate chemical shifts and can vary based on experimental conditions.

Predicted Infrared (IR) Spectroscopy Data
Table 3: Predicted Main IR Absorption Bands for N-(3-Sulfopropyl)-L-alanine
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Functional Group
Predicted Wavenumber
(cm⁻¹)

Intensity

O-H stretch (Carboxylic acid) 2500 - 3300 Broad

N-H stretch (Secondary amine

salt)
2400 - 2800 Broad

C=O stretch (Carboxylic acid) 1700 - 1730 Strong

N-H bend (Amine salt) 1570 - 1620 Medium

S=O stretch (Sulfonate) 1150 - 1250 (asymmetric) Strong

S=O stretch (Sulfonate) 1030 - 1080 (symmetric) Strong

S-O stretch (Sulfonate) 750 - 1000 Strong

C-N stretch 1100 - 1200 Medium

Predicted Mass Spectrometry Data
Table 4: Predicted m/z Values for Key Fragments of N-(3-Sulfopropyl)-L-alanine in Mass

Spectrometry

Ion Predicted m/z Fragmentation Pathway

[M+H]⁺ 212.06
Molecular ion (positive ion

mode)

[M-H]⁻ 210.05
Molecular ion (negative ion

mode)

[M-COOH]⁺ 167.07 Loss of the carboxyl group

[C₃H₆NO₂]⁺ 88.04 Cleavage of the N-propyl bond

[C₃H₇SO₃]⁺ 123.01
Cleavage of the N-alanine

bond

Note: The exact mass and fragmentation pattern will depend on the ionization technique used

(e.g., ESI, MALDI).
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Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for a compound

like N-(3-Sulfopropyl)-L-alanine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable

deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical and will affect the

chemical shifts.

¹H NMR Acquisition:

Use a 400 MHz or higher field NMR spectrometer.

Acquire a standard one-dimensional ¹H spectrum.

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15

ppm.

Process the data with appropriate phasing and baseline correction.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of

200-250 ppm.

Advanced techniques like DEPT can be used to distinguish between CH, CH₂, and CH₃

groups.

Infrared (IR) Spectroscopy
Sample Preparation:

Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium

bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent

pellet.
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Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on

the ATR crystal.

Data Acquisition:

Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

Typically, scan the range from 4000 to 400 cm⁻¹.

Acquire 16-32 scans for a good signal-to-noise ratio.

Perform a background scan of the empty sample holder or pure KBr pellet.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable

solvent (e.g., methanol, acetonitrile/water).

Data Acquisition (Electrospray Ionization - ESI):

Infuse the sample solution into the ESI source of the mass spectrometer.

Acquire spectra in both positive and negative ion modes.

Typical ESI conditions: capillary voltage of 3-5 kV, nebulizer gas flow of 1-2 L/min, drying

gas temperature of 200-300 °C.

For fragmentation analysis (MS/MS), select the parent ion and apply collision-induced

dissociation (CID).

Visualization of the Synthetic and Analytical
Workflow
The following diagram illustrates a general workflow for the synthesis and spectroscopic

characterization of a novel amino acid derivative such as N-(3-Sulfopropyl)-L-alanine.
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Workflow for Synthesis and Characterization of N-(3-Sulfopropyl)-L-alanine
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Caption: A flowchart illustrating the key stages from synthesis to final spectroscopic analysis

and reporting for N-(3-Sulfopropyl)-L-alanine.

To cite this document: BenchChem. ["spectroscopic data (NMR, IR, Mass Spec) of N-(3-
Sulfopropyl)-L-alanine"]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15158067#spectroscopic-data-nmr-ir-mass-spec-of-
n-3-sulfopropyl-l-alanine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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